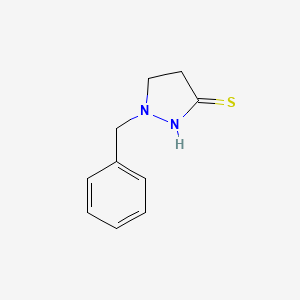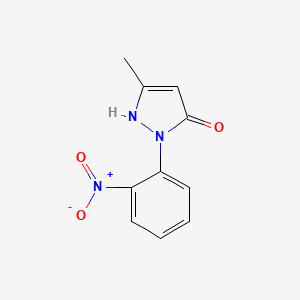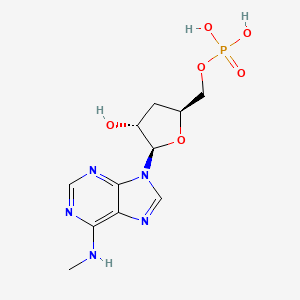
N(6)-Methyl-3'-deoxy-5'-adenylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(6)-Methyl-3’-deoxy-5’-adenylic acid is a modified nucleotide that plays a significant role in various biological processes It is a derivative of adenylic acid, where the adenine base is methylated at the N(6) position and the ribose sugar is deoxygenated at the 3’ position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(6)-Methyl-3’-deoxy-5’-adenylic acid typically involves multiple steps, starting from adenosine. The first step is the methylation of the adenine base at the N(6) position, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The next step involves the deoxygenation of the ribose sugar at the 3’ position, which can be accomplished using selective reduction methods. Common reagents for this step include lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.
Industrial Production Methods
Industrial production of N(6)-Methyl-3’-deoxy-5’-adenylic acid may involve more efficient and scalable methods. One approach is the use of biocatalysts, such as specific enzymes that can catalyze the methylation and deoxygenation reactions with high specificity and yield. Another method involves the use of automated solid-phase synthesis, which allows for the rapid and efficient production of modified nucleotides.
化学反应分析
Types of Reactions
N(6)-Methyl-3’-deoxy-5’-adenylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methyl group or the adenine base, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the adenine base or the ribose sugar, resulting in reduced forms of the compound.
Substitution: The methyl group at the N(6) position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or thiol compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can lead to the formation of N(6)-formyl-3’-deoxy-5’-adenylic acid, while reduction of the adenine base can produce dihydro derivatives.
科学研究应用
N(6)-Methyl-3’-deoxy-5’-adenylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is studied for its role in epigenetic regulation, particularly in the context of RNA modifications and gene expression.
Medicine: It has potential therapeutic applications in the development of antiviral and anticancer drugs, as well as in the design of diagnostic tools.
Industry: The compound is used in the production of nucleic acid-based sensors and biosensors for detecting various biomolecules.
作用机制
The mechanism of action of N(6)-Methyl-3’-deoxy-5’-adenylic acid involves its interaction with specific molecular targets and pathways. The methylation at the N(6) position can affect the binding affinity of the nucleotide to proteins and enzymes, influencing processes such as RNA stability, translation, and splicing. The deoxygenation at the 3’ position can alter the overall structure and function of the nucleotide, impacting its incorporation into nucleic acids and its recognition by cellular machinery.
相似化合物的比较
N(6)-Methyl-3’-deoxy-5’-adenylic acid can be compared with other similar compounds, such as:
N(6)-Methyladenosine: This compound is similar in structure but lacks the deoxygenation at the 3’ position. It is a well-known RNA modification involved in various regulatory processes.
3’-Deoxyadenosine: This compound lacks the methylation at the N(6) position but has the deoxygenation at the 3’ position. It is used in the study of DNA and RNA synthesis.
N(6)-Methyl-2’-deoxyadenosine: This compound has both the methylation at the N(6) position and the deoxygenation at the 2’ position, making it a useful analog for studying DNA modifications.
The uniqueness of N(6)-Methyl-3’-deoxy-5’-adenylic acid lies in its combined modifications, which provide distinct properties and functionalities that are valuable for various research applications.
属性
CAS 编号 |
4362-94-1 |
|---|---|
分子式 |
C11H16N5O6P |
分子量 |
345.25 g/mol |
IUPAC 名称 |
[(2S,4R,5R)-4-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O6P/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(17)2-6(22-11)3-21-23(18,19)20/h4-7,11,17H,2-3H2,1H3,(H,12,13,14)(H2,18,19,20)/t6-,7+,11+/m0/s1 |
InChI 键 |
XDAJGRLYHTUJCV-MVKOHCKWSA-N |
手性 SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)COP(=O)(O)O)O |
规范 SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


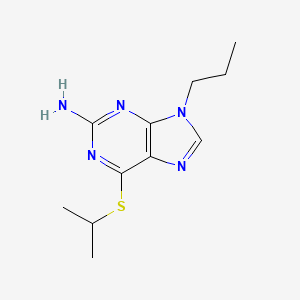

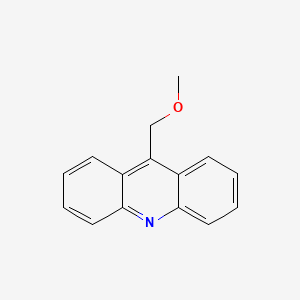
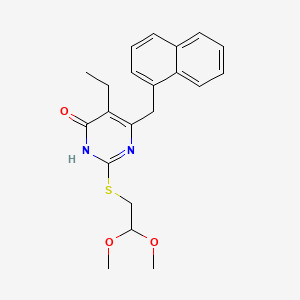
![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)
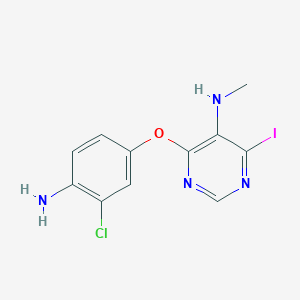

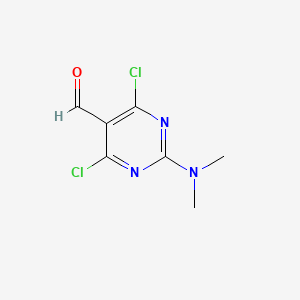
![3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12923357.png)

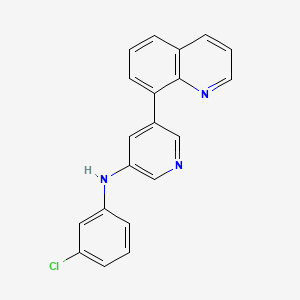
![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid](/img/structure/B12923363.png)
